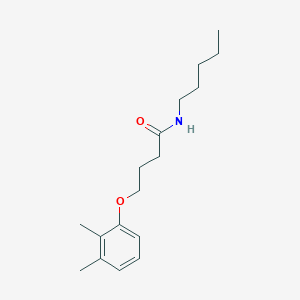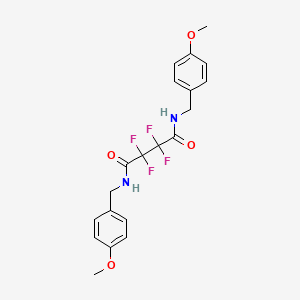
4-(2,3-dimethylphenoxy)-N-pentylbutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to “4-(2,3-dimethylphenoxy)-N-pentylbutanamide” involves detailed organic reactions that highlight the methodologies used to create complex molecules with specific functional groups and structures. For example, the synthesis of various aromatic compounds and cyclobutane derivatives emphasizes techniques such as photoirradiation and dimerization under specific conditions, showcasing the synthetic strategies employed to achieve desired molecular frameworks and functionalities (Shabir et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is determined using advanced techniques such as X-ray diffraction and spectroscopic methods. These analyses reveal the spatial arrangement of atoms within a molecule, providing insights into its geometry, bond lengths, angles, and overall three-dimensional shape. Studies on compounds such as dimethyl cyclohexylidene derivatives and organoboron compounds offer detailed structural information, highlighting the importance of molecular geometry in understanding the compound’s properties and reactivity (Kliegel et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to “4-(2,3-dimethylphenoxy)-N-pentylbutanamide” illustrate their reactivity and the types of transformations they can undergo. These studies detail reactions such as dimerization, photochemical processes, and interactions with various reagents, shedding light on the chemical behavior and potential applications of these compounds (Malkowsky et al., 2006).
Physical Properties Analysis
The physical properties of compounds, including their melting points, boiling points, solubility, and crystalline structure, are critical for understanding their behavior in different environments and applications. Investigations into the physical properties of aromatic polyamides and other related compounds provide valuable data on their thermal stability, solubility in various solvents, and phase behavior, which are essential for their practical use (More et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and functionality of a compound. Studies on the chemical properties of compounds with structures similar to “4-(2,3-dimethylphenoxy)-N-pentylbutanamide” focus on aspects such as their electrochemical behavior, photophysical properties, and ability to form specific types of chemical bonds, providing insights into their potential uses in various fields (Golla et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of related compounds highlights innovative methods to create complex structures and understand their chemical behavior. For instance, the electrochemical oxidation of 2,4-dimethylphenol has been studied for generating pentacyclic systems through oxidative trimerization, showcasing a method to create complex molecular structures from simpler phenolic compounds (Malkowsky et al., 2006). Such research underscores the potential for developing novel compounds with specific functionalities, including derivatives of 4-(2,3-dimethylphenoxy)-N-pentylbutanamide.
Environmental Applications
The biodegradation of phenolic mixtures, including compounds similar to 4-(2,3-dimethylphenoxy)-N-pentylbutanamide, has been investigated to understand how these substances can be broken down in environmental settings. Studies have focused on the degradation kinetics of substituted phenols in sequencing batch reactors, highlighting the complexities and efficiencies of microbial degradation processes in treating industrial effluents containing phenolic compounds (Tomei & Annesini, 2008). This research is crucial for developing effective wastewater treatment strategies that can handle phenolic pollutants.
Photophysics and Material Science
The synthesis, electrochemistry, and photophysics of phlorin macrocycles related to the study of 4-(2,3-dimethylphenoxy)-N-pentylbutanamide derivatives offer insights into the development of materials with specific optical properties. Research in this area explores the synthesis of macrocyclic compounds and their binding properties, which could be leveraged in developing sensors, photovoltaic cells, and other materials requiring precise photophysical characteristics (Pistner et al., 2013).
Pharmacological Potential
Investigations into the pharmacological effects of compounds structurally related to 4-(2,3-dimethylphenoxy)-N-pentylbutanamide reveal potential applications in medicine. For example, the study of anticonvulsant activity and selective inhibition of NAD-dependent oxidations by mercaptotriazoles suggests avenues for developing new therapeutic agents targeting specific biochemical pathways (Parmar et al., 1977). This research underscores the importance of chemical synthesis in discovering and optimizing compounds for medical use.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-pentylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-5-6-12-18-17(19)11-8-13-20-16-10-7-9-14(2)15(16)3/h7,9-10H,4-6,8,11-13H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYEPKYVQQAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenoxy)-N-pentylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)
![N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4579632.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579633.png)
![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)
![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)
![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)
![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)